![molecular formula C9H7F3O B2683626 (2R)-2-[4-(trifluoromethyl)phenyl]oxirane CAS No. 252877-04-6](/img/structure/B2683626.png)

(2R)-2-[4-(trifluoromethyl)phenyl]oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

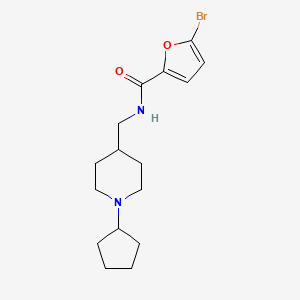

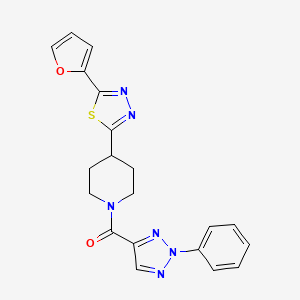

“(2R)-2-[4-(trifluoromethyl)phenyl]oxirane” is a chemical compound with the molecular formula C9H7F3O and a molecular weight of 188.15 . It is also known by its Chemical Abstracts Service (CAS) number 252877-04-6 .

Molecular Structure Analysis

The molecular structure of “(2R)-2-[4-(trifluoromethyl)phenyl]oxirane” consists of a three-membered cyclic ether (oxirane) with a trifluoromethyl group and a phenyl group attached . The “2R” denotes the configuration of the chiral carbon atom in the oxirane ring.Physical And Chemical Properties Analysis

The boiling point of “(2R)-2-[4-(trifluoromethyl)phenyl]oxirane” is predicted to be 210.5±35.0 °C and its density is predicted to be 1.325±0.06 g/cm3 .科学的研究の応用

Chiral Resolution of Amines

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane serves as a synthetic, enantiopure chiral resolution reagent. Obtained from enantiopure (2S,3S)-phenylglycidol, it reacts with α-chiral primary and secondary amines through regioselective ring-opening. This reaction facilitates straightforward identification and quantification of diastereomeric products via NMR and HPLC, making it a versatile reagent for analyzing scalemic mixtures of amines.

Weak Hydrogen Bonds in Molecular Dimerization

Research on the oxirane-trifluoromethane dimer, characterized by Fourier transform microwave spectroscopy, has revealed weak C-H...O and C-H...F-C hydrogen bonds. These bonds, with bonding energy of approximately 6.7 kJ/mol, lead to HCF(3) internal rotation motion barrier, influencing the rotational spectra. Such weak interactions are pivotal for understanding molecular interaction dynamics and designing molecules with desired properties.

Unusual Cyclodimerization of Small Cyclic Ethers

The study on cyclodimerization of small cyclic ethers presents an unusual reaction pathway involving carbonyl-group participation and cation transfer. This reaction leads to cis/trans-isomer mixtures of substituted 1,3-dioxanes and 1,3-dioxolane rings, highlighting the complexity of cyclic ether reactions and offering insight into novel synthetic routes for cyclic compounds.

特性

IUPAC Name |

(2R)-2-[4-(trifluoromethyl)phenyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAKWTQCQUVXEF-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2683544.png)

![Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2683545.png)

![5-[(3-chlorophenyl)amino]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2683547.png)

![1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2683549.png)

![Ethyl 3-[(5-formylpyrazolo[1,5-a]pyridine-3-carbonyl)amino]-2-methylbutanoate](/img/structure/B2683555.png)

![N-[4-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2683556.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2683562.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2683564.png)

![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683566.png)